

Application Notes and Protocols for In Vivo Administration of aCT-777991

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Compound of Interest

Compound Name: ACT-777991

Cat. No.: B10856416

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These application notes provide detailed protocols for the in vivo administration of **aCT-777991**, a potent and selective CXCR3 antagonist. The information is intended for researchers, scientists, and drug development professionals working on preclinical in vivo studies.

Data Presentation: In Vivo Administration Parameters

The following table summarizes the quantitative data for the in vivo administration of **aCT-777991** as cited in preclinical studies.

Parameter	Details	Species/Model	Reference
Administration Route	Oral (p.o.), as food admix	Mouse (RIP-LCMV-GP, NOD)	[1]
Intravenous (i.v.)	Rat (Wistar), Dog (Beagle)	[2]	
Vehicle	Oral: Standard food pellets (Granovit AG 3336)	Mouse	[1]
Control for Oral: Food pellets crushed and re-pelleted	Mouse	[1]	
Suggested for i.v.: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	N/A	[2]	
Suggested for i.v.: 10% DMSO, 90% (20% SBE- β -CD in Saline)	N/A	[2]	
Dosage	Oral: 0.6 mg/g of food	Mouse (Type 1 Diabetes models)	[1]
Oral: 0.006 - 2 mg/g of food (dose-dependent inhibition)	Mouse (LPS challenge model)	[2]	
Intravenous: 0.5 mg/kg and 1 mg/kg (single dose)	Rat, Dog	[2]	

Experimental Protocols

Protocol 1: Oral Administration via Food Admix in Mice

This protocol details the preparation and administration of **aCT-777991** mixed into food pellets for oral delivery in mouse models, a method shown to be effective for chronic administration.[1]

Materials:

- **aCT-777991**
- Standard rodent food pellets (e.g., Granovit AG 3336)
- Precision balance
- Grinder or mortar and pestle
- Pellet press
- Drying oven (optional)

Procedure:

- Dose Calculation: Determine the required concentration of **aCT-777991** in the food (e.g., 0.6 mg of **aCT-777991** per gram of food).[1] Calculate the total amount of **aCT-777991** and food pellets needed for the study duration and number of animals.
- Preparation of Medicated Food Pellets:
 - Weigh the precise amount of **aCT-777991**.
 - Grind the standard food pellets into a fine, homogenous powder.
 - Thoroughly mix the weighed **aCT-777991** with the powdered food to ensure uniform distribution.
 - Re-pellet the mixture using a pellet press.
 - If necessary, dry the newly formed pellets to the original moisture content.
- Preparation of Vehicle Control Pellets:

- For the vehicle control group, grind the standard food pellets and then re-pellet them without the addition of the drug.[1] This accounts for any effects of the pelleting process.
- Administration:
 - House the mice in cages with ad libitum access to the respective medicated or vehicle control food pellets and water.
 - Replace the food pellets as needed, monitoring food consumption to estimate the drug dosage per animal.
- Duration of Treatment:
 - The administration period can be varied for acute or chronic studies. For example, treatment can be administered from day 12 to day 28 for acute models or up to day 84 for chronic models.[1]

Protocol 2: Suggested Formulation for Intravenous Administration

While specific in vivo studies detailing the vehicle for intravenous administration of **aCT-777991** were not found in the provided search results, a common formulation for preclinical compounds with similar characteristics is suggested.[2]

Materials:

- **aCT-777991**
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)
- Sterile vials and syringes

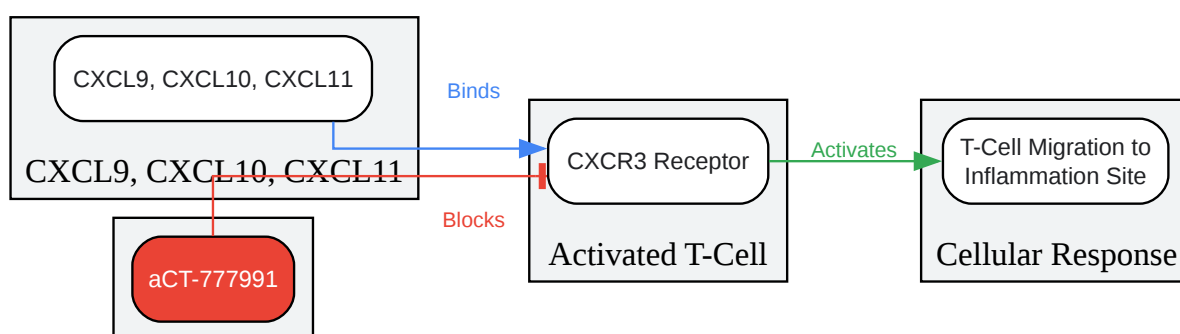
Procedure for Vehicle Preparation (Example):

- Prepare a stock solution of **aCT-777991** in DMSO.
- For a final working solution, take a 1 mL example:
 - To 400 μ L of PEG300, add 100 μ L of the DMSO stock solution and mix thoroughly.
 - Add 50 μ L of Tween-80 to the mixture and mix until uniform.
 - Add 450 μ L of saline to reach the final volume of 1 mL.
- The final solution should be clear. It is recommended to prepare this working solution fresh on the day of use.[2]
- Administer the solution intravenously at the desired dosage (e.g., 0.5 mg/kg or 1 mg/kg).[2]

Visualizations

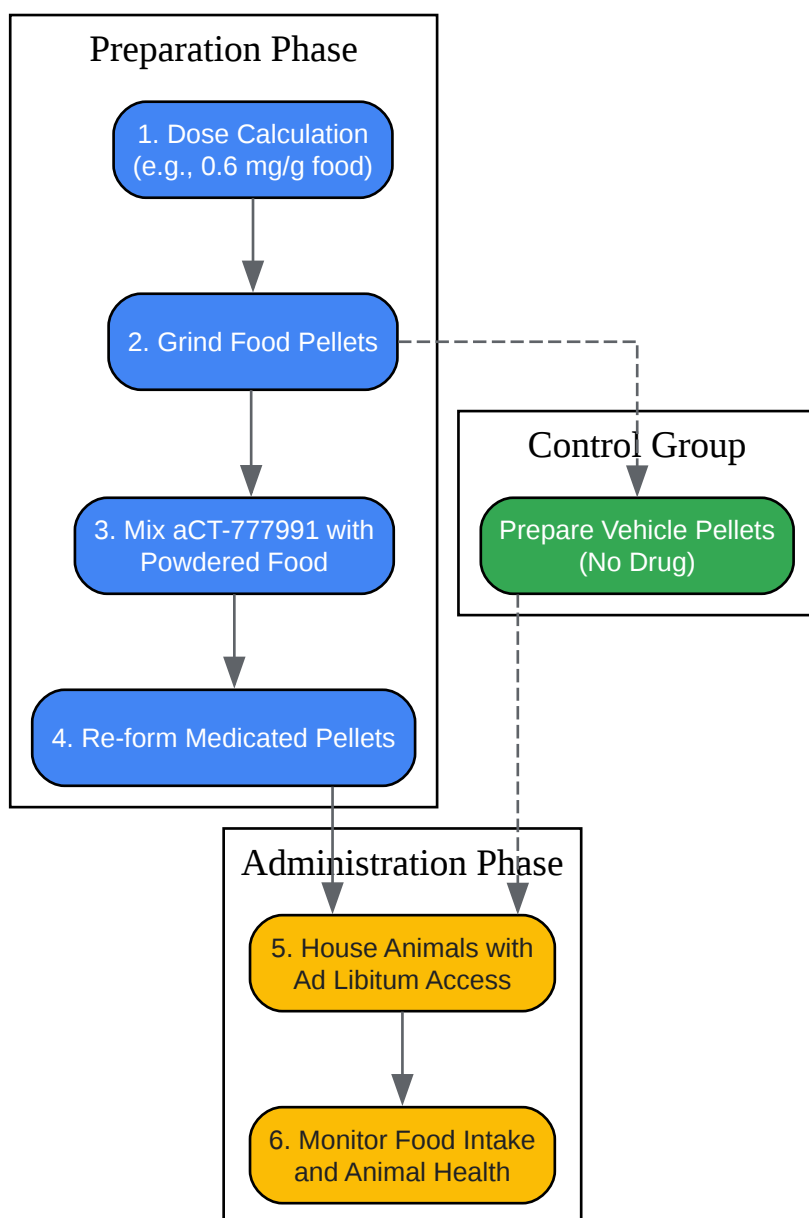
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **aCT-777991** and the experimental workflow for its in vivo administration.



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Caption: Mechanism of **aCT-777991** as a CXCR3 antagonist.



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Caption: Workflow for oral administration of **aCT-777991** via food admix.

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References

- 1. Combination treatment of a novel CXCR3 antagonist ACT-777991 with an anti-CD3 antibody synergistically increases persistent remission in experimental models of type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
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